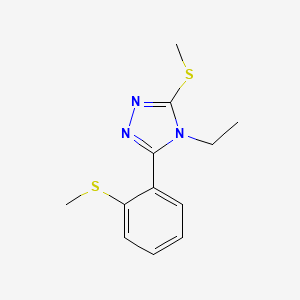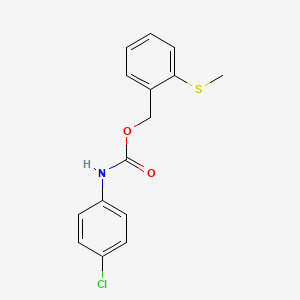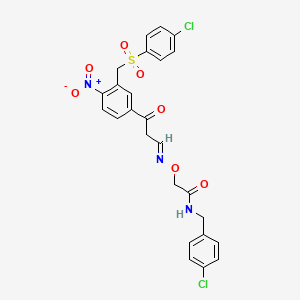
4-Ethyl-3-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole
Descripción general
Descripción
4-Ethyl-3-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidative Activity
A study by Tumosienė et al. (2014) explored the synthesis of novel S-substituted derivatives of 1,2,4-triazole-5-thiones, including those structurally related to 4-Ethyl-3-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole. These compounds were evaluated for their antioxidative activity, revealing that certain derivatives exhibit significant free radical scavenging activity, with one compound showing activity 2.5 times higher than the control antibiotic cefazolin (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).
Fungicidal and Antimicrobial Activities
El-Telbani et al. (2007) detailed the facile synthesis of triazole derivatives, demonstrating their fungicidal activity against various pathogens. This highlights the potential of 1,2,4-triazole derivatives, including those similar to the chemical structure , for use in combating fungal infections (El-Telbani, Swellem, & Nawwar, 2007).
Pharmacological Properties
Maliszewska-Guz et al. (2005) investigated the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives from 4-methyl-4H-1,2,4-triazole-3-thiol, examining their pharmacological properties, including effects on the central nervous system (CNS) in mice. This study presents an insight into the therapeutic potential of these derivatives for CNS disorders (Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, & Kozioł, 2005).
Antifungal Activity of Schiff Bases
Research by Qingcu (2014) on the synthesis of Schiff bases from 1,2,4-triazole revealed their antifungal activities against several vegetable pathogens, indicating the potential agricultural applications of these compounds (Yang Qingcu, 2014).
Cytotoxic and Antimicrobial Activities
A study by Sumangala et al. (2012) synthesized a new group of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and investigated their cytotoxic and antimicrobial activities. The results suggest that certain derivatives exhibit promising biological activity, showcasing the potential for medical applications (Sumangala, Poojary, Chidananda, Arulmoli, & Shenoy, 2012).
Propiedades
IUPAC Name |
4-ethyl-3-methylsulfanyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-4-15-11(13-14-12(15)17-3)9-7-5-6-8-10(9)16-2/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQZJCACGQNDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B3128655.png)
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128683.png)
![ethyl 2-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1H-imidazol-1-yl}acetate](/img/structure/B3128690.png)
![4-morpholino-9H-pyrimido[4,5-b]indole](/img/structure/B3128708.png)
![4-(2-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3128710.png)
![ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B3128712.png)
![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 4-methoxybenzoate](/img/structure/B3128716.png)
![Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B3128718.png)
![Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B3128725.png)
![Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B3128729.png)



